

inter-day and intra-day precision in mycotoxin assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alternariol, methyl ether-13C15

Cat. No.: B12384377

[Get Quote](#)

Mycotoxin Assay Precision: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding inter-day and intra-day precision in mycotoxin assays.

Frequently Asked Questions (FAQs)

Q1: What are intra-day and inter-day precision in the context of mycotoxin assays?

A: Precision refers to the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample.^[1]

- Intra-day precision (or Intra-assay precision) measures the reproducibility of results within a single assay run, on the same day, by the same analyst, and with the same equipment. It assesses the repeatability of the assay under constant conditions.^{[1][2]} Tight intra-assay precision indicates that sample readings are not significantly affected by their position on the plate or minor procedural variations within a single run.^[1]
- Inter-day precision (or Inter-assay precision) evaluates the reproducibility of the assay across different runs conducted on different days, potentially by different analysts or with

different equipment.[1][2] It demonstrates the robustness and long-term reliability of the method.[1]

Q2: How is precision measured and expressed?

A: Precision is typically expressed as the percent coefficient of variation (%CV). The %CV is calculated by dividing the standard deviation of a set of replicate measurements by the mean of that set and multiplying by 100.[2][3] A lower %CV indicates higher precision and less variability in the results.[4]

Experimental Protocol: Assessing Intra-day and Inter-day Precision

This protocol outlines a standard procedure for validating the precision of a mycotoxin assay, such as an ELISA.

Objective: To determine the repeatability (intra-day) and intermediate precision (inter-day) of the assay.

Materials:

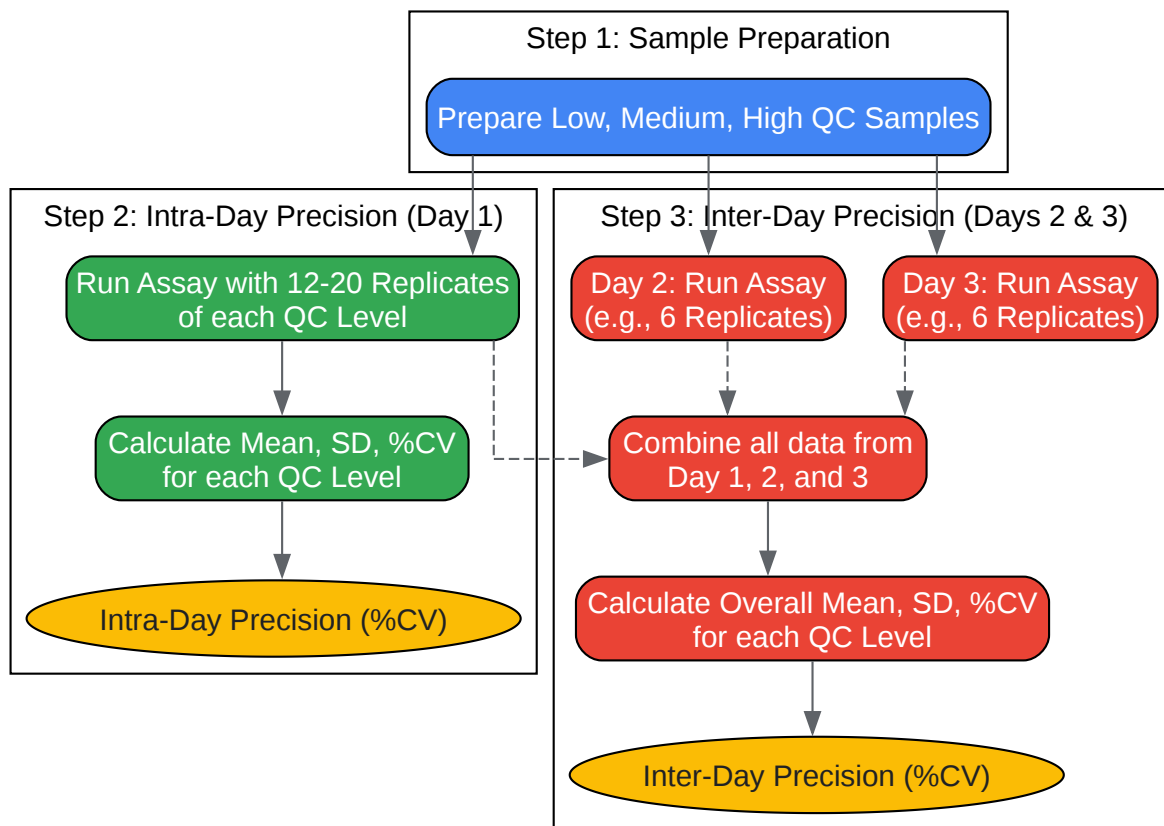
- Mycotoxin-free matrix samples (e.g., corn, wheat, feed).
- Certified mycotoxin standard solutions.
- All necessary assay reagents and equipment (e.g., ELISA kit, pipettes, plate reader).

Methodology:

- Prepare Quality Control (QC) Samples:
 - Spike the mycotoxin-free matrix with the mycotoxin standard to create at least three concentration levels: Low, Medium, and High. These levels should cover the assay's intended quantitative range.
 - Prepare a sufficient quantity of each QC sample to be used throughout the entire experiment. Homogenize thoroughly.

- Intra-Day Precision (Repeatability) Assessment:
 - On a single day, analyze multiple replicates of each QC sample (Low, Medium, High) in the same assay run. A typical number of replicates is between 12 and 20.^[2]
 - Calculate the concentration of mycotoxin for each replicate based on the standard curve.
 - For each concentration level, calculate the mean, standard deviation (SD), and %CV from the replicate results.
 - The resulting %CV for each level is the intra-day precision.
- Inter-Day Precision (Intermediate Precision) Assessment:
 - Repeat the analysis on at least two additional, separate days. The experiments should ideally be performed by different analysts to assess reproducibility.
 - On each day, analyze a smaller number of replicates for each QC level (e.g., 3-6 replicates).
 - Calculate the mean concentration for each QC level on each day.
 - After completing all runs, use all the data generated across the different days to calculate the overall mean, SD, and %CV for each QC level.
 - The resulting overall %CV for each level is the inter-day precision.

Data Analysis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for Assessing Mycotoxin Assay Precision.

Quantitative Data Summary

Precision requirements can vary based on the assay type, matrix, and regulatory guidelines. The following tables provide general definitions and acceptable limits.

Table 1: Definitions of Key Precision Terms

Term	Definition
Repeatability (Intra-day)	Precision under a set of conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.
Intermediate Precision (Inter-day)	Precision under a set of conditions where test results are obtained with the same method on identical test items in the same laboratory, but with variations in operator, equipment, and day. [5]
%CV (Coefficient of Variation)	The ratio of the standard deviation to the mean, expressed as a percentage. It is the primary metric for evaluating assay precision. [2] [6]

Table 2: Generally Acceptable Precision Limits (%CV) for Mycotoxin Assays

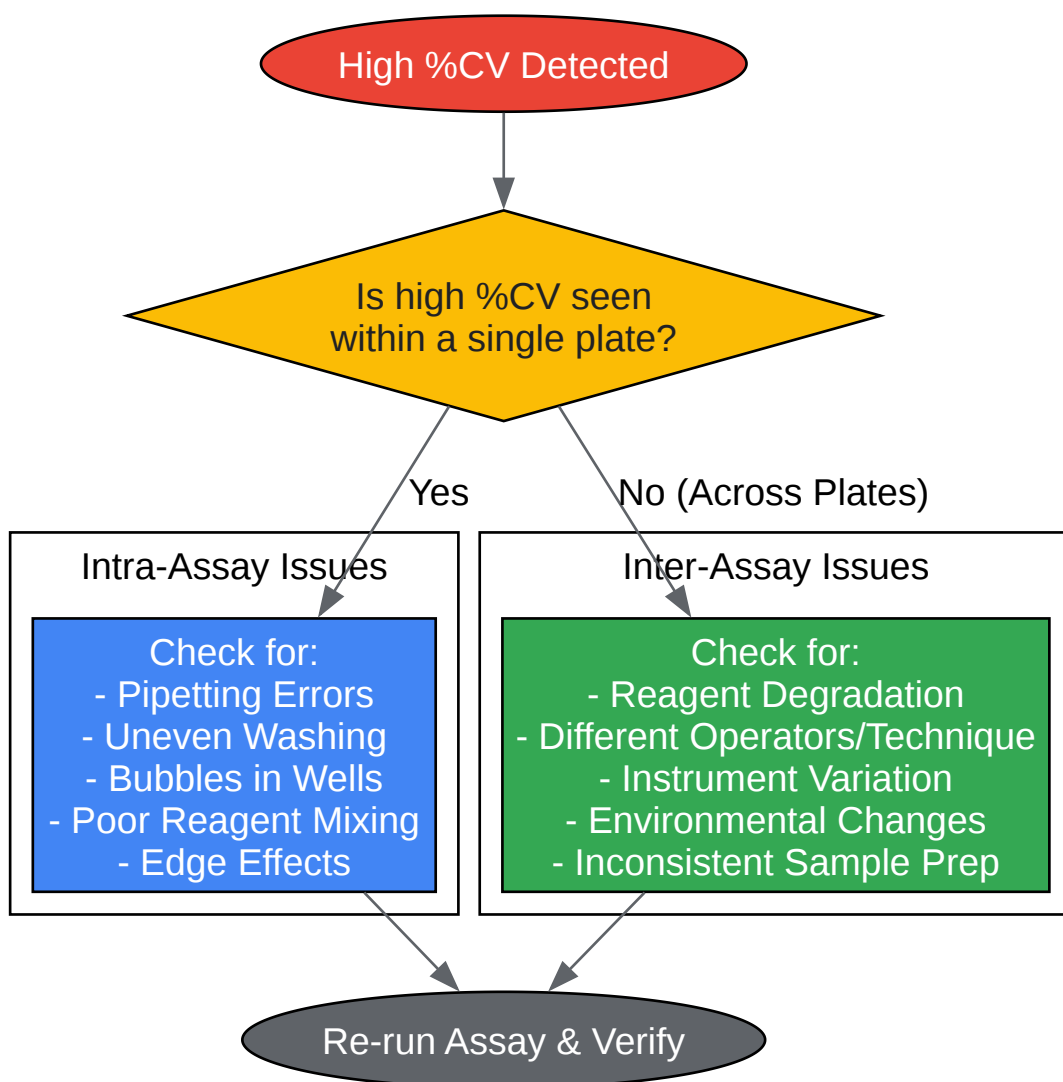
Precision Type	Acceptable %CV Range	Source
Intra-Assay %CV	< 10%	[3]
Inter-Assay %CV	< 15% - 20%	[1] [3]
Overall (Intra- & Inter-day)	< 20%	[7]

Note: These are general guidelines. Specific regulatory bodies, such as the European Commission, may have different requirements. For example, some methods report acceptable inter-day RSDs lower than 13%.[\[8\]](#)

Troubleshooting Guides

High %CV is a common issue that can compromise the reliability of your data. Use the following guides to diagnose and resolve precision problems.

Troubleshooting Logic Diagram



[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for High Coefficient of Variation (%CV).

Guide 1: High Intra-Assay %CV (Poor Repeatability)

This issue manifests as high variability between replicate wells on the same plate.

Table 3: Troubleshooting High Intra-Assay Coefficient of Variation (%CV)

Possible Cause	Recommended Solution
Inconsistent Pipetting	Use calibrated pipettes and ensure consistent technique for all wells. Use multichannel pipettes where appropriate for consistency.[9] For diluted samples, ensure they are thoroughly mixed before adding to the plate.[10]
Uneven Plate Washing	Ensure all wells are washed equally and thoroughly.[10] Automated plate washers should be checked to ensure all ports are unobstructed. [6] If washing manually, ensure complete aspiration and distribution of wash buffer in every well.[9]
Bubbles in Wells	Inspect wells for bubbles before reading the plate. Bubbles can interfere with absorbance readings.[4] Remove them by gently tapping the plate or using a clean pipette tip.
Edge Effects	Temperature and humidity variations can cause wells on the edge of the plate to behave differently.[6] To mitigate this, use plate sealers during incubation, allow plates and reagents to equilibrate to room temperature before use, and avoid using the outer wells for critical samples. [6][9]
Poor Reagent Mixing	Ensure all reagents, standards, and samples are at room temperature and are gently vortexed or mixed before pipetting into wells.[9] [10]
Sample Preparation	Inadequate grinding or non-uniform particle sizes in solid samples can lead to poor extraction efficiency and variability.[11] Ensure the sample preparation protocol is followed precisely for all replicates.

Guide 2: High Inter-Assay %CV (Poor Reproducibility)

This issue is identified by significant result variations for the same sample tested across different days or assay runs.

Table 4: Troubleshooting High Inter-Assay Coefficient of Variation (%CV)

Possible Cause	Recommended Solution
Reagent Degradation / Variability	Check the storage conditions and expiration dates of all kit components. [9] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each assay run and avoid using reagents from different kit lots. [4]
Variations in Protocol Execution	Different operators may have slight variations in technique (e.g., incubation times, washing). [11] Ensure all analysts are trained on a standardized protocol.
Instrument Performance	Calibrate and maintain all equipment, including pipettes and plate readers. A failing light source or filter in a plate reader can cause intermittent variability. [1]
Environmental Conditions	Significant fluctuations in laboratory temperature or humidity between assay runs can affect results. [11] Perform assays in a controlled environment.
Inconsistent Standard Curve Preparation	Improper dilution or degradation of the standard stock solution will lead to inaccurate curves and high variability between plates. [4] Double-check all dilution calculations and ensure the stock is stored correctly.
Matrix Effects	Complex sample matrices, like finished animal feed, can contain interfering substances (fats, proteins) that affect assay performance differently between runs. [11] [12] Ensure the sample preparation and extraction procedures are robust and consistently applied to minimize these effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. salimetrics.com [salimetrics.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Evaluation of Mycotoxin Screening Tests in a Verification Study Involving First Time Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 7. In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brill.com [brill.com]
- 9. maxanim.com [maxanim.com]
- 10. arp1.com [arp1.com]
- 11. Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them - Romer Labs [romerlabs.com]
- 12. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- To cite this document: BenchChem. [inter-day and intra-day precision in mycotoxin assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384377#inter-day-and-intra-day-precision-in-mycotoxin-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com